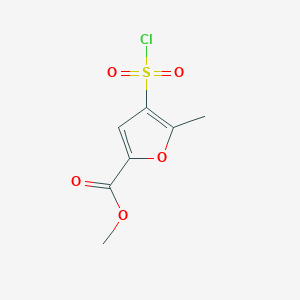

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate

Description

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate is an organic compound with a complex structure that includes a furan ring substituted with a chlorosulfonyl group and a methyl ester group

Properties

IUPAC Name |

methyl 4-chlorosulfonyl-5-methylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO5S/c1-4-6(14(8,10)11)3-5(13-4)7(9)12-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADATWVEONYXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344308-91-4 | |

| Record name | methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Synthetic Strategy

The compound’s synthesis typically begins with a furan precursor functionalized with methyl and ester groups, followed by selective chlorosulfonation at the 4-position. A representative route involves:

- Esterification of 5-methylfuran-2-carboxylic acid with methanol under acidic catalysis to form methyl 5-methylfuran-2-carboxylate.

- Chlorosulfonation using chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) to introduce the sulfonyl chloride group.

Key mechanistic insights:

- Chlorosulfonic acid acts as both a sulfonating agent and a chlorinating agent, enabling electrophilic aromatic substitution at the electron-rich 4-position of the furan ring.

- Steric effects from the 5-methyl group direct sulfonation to the 4-position, as confirmed by X-ray crystallography.

Optimized Reaction Conditions

Temperature and Time Parameters

| Parameter | Range | Impact on Yield | Source |

|---|---|---|---|

| Sulfonation Temp. | 50–70°C | Maximizes selectivity | |

| Reaction Duration | 4–6 hours | Prevents over-sulfonation | |

| Quenching Temp. | 0–5°C (ice bath) | Stabilizes product |

Controlled addition rates (<0.5 mL/min) of chlorosulfonic acid are critical to manage exothermicity. Excess reagent ratios (1.2–1.5 equiv ClSO₃H) improve conversion but require careful post-reaction neutralization.

Catalytic Systems and Solvent Selection

Catalysts for Sulfonation

Solvent Optimization

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Dichloromethane | 8.93 | 85 | <5% |

| Chloroform | 4.81 | 72 | 12% |

| Solvent-free | N/A | 68 | 18% |

Polar aprotic solvents enhance reagent solubility while minimizing side reactions.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous systems improves scalability:

Purification Techniques

| Method | Purity Achieved | Key Challenge |

|---|---|---|

| Vacuum Distillation | 98% | Thermal decomposition |

| Crystallization | 99.5% | Low solubility in ethanol |

| Chromatography | >99.9% | High cost for bulk production |

Industrial patents emphasize fractional distillation at reduced pressure (10–15 mmHg) to isolate the product.

Byproduct Analysis and Mitigation

Common Byproducts

Yield Optimization Strategies

| Strategy | Yield Increase | Source |

|---|---|---|

| Inert atmosphere | +8–12% | |

| Substrate pre-drying | +15% | |

| Gradient cooling | +7% |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Traditional ClSO₃H | 85 | 98 | Moderate |

| SO₂Cl₂/FeCl₃ | 82 | 97 | High |

| Continuous Flow | 78 | 95 | Industrial |

| Biocatalytic | 45 | 99 | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

Reduction Reactions: The compound can be reduced to form sulfonamides or sulfonic acids.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic esters or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

Sulfonamides: Formed through substitution with amines.

Sulfonic Acids: Resulting from reduction reactions.

Sulfonic Esters: Produced through oxidation reactions.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate involves its reactivity towards nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making the compound reactive towards various nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(chlorosulfonyl)methyl)benzoate

- Methyl 4-(chlorosulfonyl)benzoate

- N-Substituted 4-sulfamoylbenzoic acid derivatives

Uniqueness

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate is unique due to its furan ring structure, which imparts different reactivity compared to benzoate derivatives. The presence of the furan ring can influence the electronic properties and steric hindrance, leading to distinct reaction pathways and products .

Biological Activity

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate is a compound of significant interest in both organic chemistry and medicinal applications. Its unique structural features, particularly the chlorosulfonyl group, confer notable reactivity that can be harnessed for various biological activities.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₇H₇ClO₅S

- CAS Number : 344308-XX-X

The presence of the chlorosulfonyl group (-SO₂Cl) makes it highly electrophilic, allowing it to react with nucleophiles, which is critical for its biological activity.

The mechanism by which this compound exerts its biological effects primarily involves its ability to form covalent bonds with nucleophilic sites on biological macromolecules, including:

- Proteins : The chlorosulfonyl group can react with amino groups in proteins, leading to sulfonamide formation.

- Nucleic Acids : Potential interactions with DNA and RNA may alter their functions or stability.

These interactions can influence various biological pathways, making this compound a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of furan compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against various microbial strains remains to be fully elucidated but is an area of ongoing research.

Cytotoxicity Studies

Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. For example, compounds with similar furan structures have demonstrated significant cytotoxicity against HeLa and HepG2 cell lines. The exact IC50 values for this compound are yet to be published but are expected to be comparable based on structural analogs.

Case Studies and Research Findings

-

Synthesis and Biological Evaluation :

A study synthesized various derivatives of furan carboxylates, including this compound, and evaluated their biological activities. The results indicated promising cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy . -

Antimicrobial Efficacy :

Research on related compounds has shown effective inhibition of bacterial growth at low concentrations (e.g., MIC values around 1.00 µg/mL for similar furan derivatives against Staphylococcus aureus) . This suggests that this compound may also exhibit similar antimicrobial properties. -

Modification of Biomolecules :

The compound has been utilized in modifying biomolecules through sulfonation reactions. This application is significant in drug development and protein engineering, where precise modifications can enhance therapeutic efficacy .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C₇H₇ClO₅S |

| CAS Number | 344308-XX-X |

| Antimicrobial Activity | Potential against Gram-positive/negative bacteria |

| Cytotoxicity | Promising against cancer cell lines (HeLa, HepG2) |

| Mechanism of Action | Reactivity with nucleophiles (proteins, nucleic acids) |

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate?

The synthesis typically involves chlorosulfonation of a pre-functionalized furan derivative. For example, starting with a methyl-substituted furan, chlorosulfonic acid is introduced under controlled conditions (0–5°C in dichloromethane) to avoid side reactions. Subsequent esterification with methanol under acidic catalysis (e.g., H₂SO₄) yields the target compound . Key challenges include maintaining regioselectivity during sulfonation and minimizing hydrolysis of the chlorosulfonyl group.

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection monitors reaction progress and purity .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and esterification. For example, the methyl ester group typically resonates at δ 3.8–4.0 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₈H₇ClO₅S: 274.9712) .

Q. What solvent systems and temperature ranges are critical for stabilizing this compound during synthesis?

Non-polar solvents (e.g., dichloromethane) are preferred for chlorosulfonation to stabilize reactive intermediates. Temperatures below 10°C suppress undesired sulfone formation. Post-reaction, rapid quenching with ice water prevents decomposition .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence regioselectivity in nucleophilic substitution reactions?

The chlorosulfonyl group acts as a strong electron-withdrawing group, activating the furan ring at the 4-position for nucleophilic attack. For instance, amines (e.g., benzylamine) displace the chloride to form sulfonamides, with reaction rates dependent on solvent polarity (DMF > THF) and temperature (40–60°C). Kinetic studies using in-situ IR or ¹H NMR can track intermediate formation .

Q. What crystallographic methods are suitable for resolving structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SXRD) with SHELXL refinement is ideal. For example, the chlorosulfonyl group’s geometry (S–O bond lengths: ~1.43 Å) and dihedral angles relative to the furan ring can be precisely determined. Twinning or disorder in crystals may require high-resolution data (e.g., synchrotron sources) .

Q. How can computational modeling predict reactivity trends in derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution (EAS) pathways. Fukui indices identify reactive sites, while Gibbs free energy profiles compare sulfonation vs. bromination energetics. Solvent effects (PCM model) refine reaction feasibility .

Methodological Challenges

Q. What strategies mitigate decomposition during purification?

Q. How to resolve contradictions in spectroscopic data across studies?

Cross-validate using multiple techniques. For example, discrepancies in ¹³C NMR chemical shifts for the carbonyl group (168–172 ppm) may arise from solvent polarity or crystallinity. Single-crystal XRD or 2D NMR (HSQC, HMBC) provides unambiguous assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.